Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone
CAS No.:
Cat. No.: VC17742559
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9N3OS |
---|---|
Molecular Weight | 171.22 g/mol |
IUPAC Name | ethyl-imino-oxo-pyrimidin-2-yl-λ6-sulfane |
Standard InChI | InChI=1S/C6H9N3OS/c1-2-11(7,10)6-8-4-3-5-9-6/h3-5,7H,2H2,1H3 |
Standard InChI Key | SRIOIVDGTNTXRP-UHFFFAOYSA-N |
Canonical SMILES | CCS(=N)(=O)C1=NC=CC=N1 |
Introduction
Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone is a complex organic compound characterized by its unique combination of functional groups, including an ethyl group, an imino group, and a pyrimidine ring. This compound falls under the category of heterocyclic compounds, which are defined by the presence of at least one non-carbon atom in the ring structure. The "lambda6" designation indicates that the sulfur atom is in a higher oxidation state, which is crucial for its reactivity and potential applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone typically involves a multi-step process. While specific synthetic routes can vary based on available starting materials and desired yields, they generally follow established protocols for heterocyclic chemistry. This compound participates in various chemical reactions due to its functional groups, highlighting its versatility in synthetic organic chemistry.
Biological Activities and Potential Applications
Research indicates that Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's structure enables it to interact with biological targets, potentially influencing cellular processes. Studies have shown that compounds with similar structures often exhibit significant activity against various pathogens and cancer cell lines, suggesting that this compound may also possess similar therapeutic potentials.
Comparison with Similar Compounds
Several compounds share structural similarities with Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone. Here is a comparison table highlighting some of these compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone | Ethyl group, imino group, pyrimidine ring | Combination of ethyl and pyrimidine moieties |
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone | Contains a pyrimidine ring and sulfanone | Focused on methyl substitution rather than ethyl |
Imino(3-methoxyphenyl)methyl-lambda6-sulfanone | Incorporates a methoxyphenyl group | Differentiated by methoxy substitution |
(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone | Features fluorinated phenyl group | Unique due to difluorination |
Research Findings and Future Directions
Data from pharmacological studies are necessary to confirm the mechanisms of action and elucidate specific pathways affected by Ethyl(imino)(pyrimidin-2-yl)-lambda6-sulfanone. Techniques such as molecular docking, surface plasmon resonance, or isothermal titration calorimetry could be utilized to assess interactions with biological targets quantitatively. Further research is required to fully elucidate the specific biological mechanisms and therapeutic potential of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume